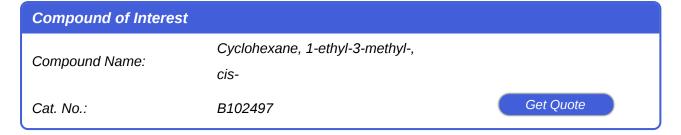


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cis-1-ethyl-3-methylcyclohexane basic properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to cis-1-Ethyl-3-methylcyclohexane

Introduction

cis-1-Ethyl-3-methylcyclohexane is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] As a disubstituted cyclohexane, its stereochemistry plays a crucial role in its physical and chemical properties. This document provides a comprehensive overview of the fundamental properties of the cis isomer, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

cis-1-Ethyl-3-methylcyclohexane is a colorless liquid at room temperature.[4] Its identity and core properties are summarized below. The quantitative data are presented in Table 1 for ease of reference.

Table 1: Core Identifiers and Physical Properties of cis-1-Ethyl-3-methylcyclohexane



Property	Value	Source
IUPAC Name	cis-1-Ethyl-3- methylcyclohexane	[3][5]
Synonyms	c-1-Ethyl-3- methylcyclohexane, cis-1- Methyl-3-ethylcyclohexane	[5][6][7]
CAS Number	19489-10-2	[1][3][5]
Molecular Formula	C9H18	[1][2][3]
Molecular Weight	126.24 g/mol	[4][5][6]
Physical State	Liquid	[4]
Color	Colorless	[4]
Melting Point	-77.27 °C (estimate)	[2]
Boiling Point	156 °C (429.15 K) at 760 mmHg	[2]
Density	0.769 g/cm ³	[2]
Refractive Index	1.422	[2]
Flash Point	31.9 °C	[2]
Vapor Pressure	4.81 mmHg at 25 °C	[2]
Octanol/Water Partition Coeff. (LogP)	3.22270	[2]

Conformational Analysis

The stereochemistry of cis-1-ethyl-3-methylcyclohexane dictates its three-dimensional structure, which exists predominantly in two interconverting chair conformations. In the cis isomer, both the ethyl and methyl substituents are on the same face of the cyclohexane ring.

This arrangement leads to two possible chair conformations:



- Diequatorial Conformation: Both the ethyl and methyl groups occupy equatorial positions. This is the more stable and favored conformation as it minimizes steric strain.[8][9]
- Diaxial Conformation: Both substituents occupy axial positions. This conformation is significantly less stable due to severe steric hindrance, specifically 1,3-diaxial interactions, where the axial groups are crowded by each other and by the other axial hydrogens on the same side of the ring.[8][9]

The larger a substituent, the greater its preference for the equatorial position to avoid these destabilizing interactions.[10] The equilibrium between these two conformers heavily favors the dieguatorial form.

Diaxial Conformer (Less Stable)

cis-1-Ethyl-3-methylcyclohexane
(Ethyl: Axial, Methyl: Axial)
High Steric Strain

Ring Flip
(Equillibrium Favors More Stable Conformer)

Diequatorial Conformer (More Stable)

cis-1-Ethyl-3-methylcyclohexane
(Ethyl: Equatorial, Methyl: Equatorial)
Low Steric Strain

Figure 1: Chair Conformation Equilibrium

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Figure 1: Chair Conformation Equilibrium



Experimental Protocols & Characterization

The characterization and property determination of cis-1-ethyl-3-methylcyclohexane involve standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile compounds like cis-1-ethyl-3-methylcyclohexane.[4] It is also used to determine the Kovats Retention Index, a value that helps in identifying compounds.[6]

• Methodology: A small liquid sample is injected into the instrument where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) flows through a column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the column's exit records the time each component takes to elute, generating a chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide
 detailed information about the molecular structure. For cis-1-ethyl-3-methylcyclohexane,
 NMR can confirm the connectivity of atoms and provide insights into the dominant chair
 conformation through the analysis of chemical shifts and coupling constants.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
 in a molecule. For an alkane like cis-1-ethyl-3-methylcyclohexane, the spectrum is
 characterized by C-H stretching and bending vibrations.

Physical Property Determination

Standard laboratory procedures are used to measure physical properties.

 Boiling Point: Determined by distillation, where the temperature at which the liquid's vapor pressure equals the atmospheric pressure is recorded.







- Density: Measured using a pycnometer or a digital density meter, which determines the mass per unit volume of the liquid at a specific temperature.
- Refractive Index: Measured with a refractometer, which quantifies how much the path of light is bent, or refracted, when it passes through the liquid. This is a characteristic property of a pure substance.

The following diagram illustrates a typical workflow for the characterization of a liquid sample like cis-1-ethyl-3-methylcyclohexane.



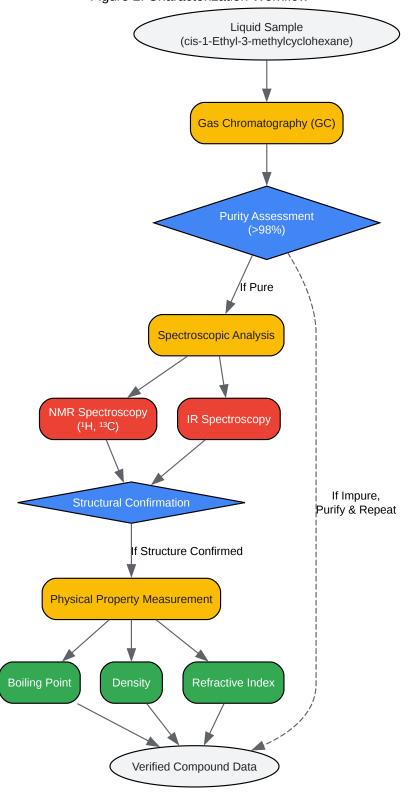


Figure 2: Characterization Workflow

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